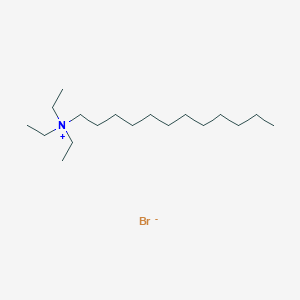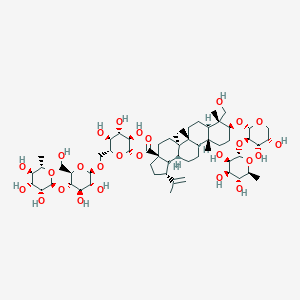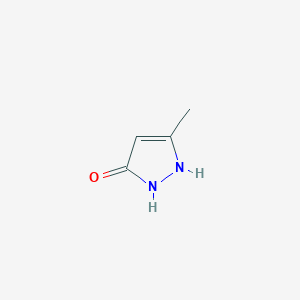
3-Methyl-3-pyrazolin-5-one
概要
説明
3-Methyl-3-pyrazolin-5-one is an intermediate in the synthesis of heterocyclic compounds. It has been used in the preparation of substituted 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyrans .
Synthesis Analysis
The synthesis of 3-Methyl-3-pyrazolin-5-one involves various methods. One approach involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one at 90 °C . Another method involves treating ethyl acetoacetate with hydrazine hydrate in absolute ethanol .Chemical Reactions Analysis
3-Methyl-3-pyrazolin-5-one participates in various chemical reactions. For instance, it reacts with aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one to form 6-amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles .Physical And Chemical Properties Analysis
3-Methyl-3-pyrazolin-5-one has a molecular weight of 98.10 g/mol . It is soluble in 1 M NH4OH and methanol . More detailed physical and chemical properties are not available from the sources.科学的研究の応用
Antimicrobial Activity
3-Methyl-1H-pyrazol-5-ol: derivatives have been studied for their potential as antimicrobial agents. They have shown effectiveness against various bacterial strains, including Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA). These compounds exhibit minimum inhibitory concentrations (MICs) that are competitive with standard antibiotics like ciprofloxacin .
Anti-inflammatory and Analgesic Properties
The compound and its derivatives have demonstrated significant anti-inflammatory and analgesic properties. This makes them potential candidates for the development of new pain relief medications .
Anticancer and Antioxidant Effects
Research has indicated that 3-Methyl-1H-pyrazol-5-ol derivatives can act as potent antioxidants and exhibit anticancer activities. They have been tested in vitro on colorectal carcinoma cells, showing cytotoxic properties that could lead to new cancer treatments .
Antimalarial Applications
Some derivatives of 3-Methyl-1H-pyrazol-5-ol have been identified as potential antimalarial agents. Their ability to inhibit the growth of malaria-causing parasites offers a promising avenue for the development of new antimalarial drugs .
Agrochemical Industry
In the agrochemical industry, 3-Methyl-1H-pyrazol-5-ol derivatives are explored for their use as pesticides and insecticides . Their effectiveness in controlling agricultural pests could lead to safer and more efficient crop protection methods .
Chelating Agents
These compounds have also been used as chelating agents for different metal ions. This application is valuable in various industrial processes, including the purification and extraction of metals .
作用機序
Target of Action
3-Methyl-1H-pyrazol-5-ol, also known as 3-Methyl-3-pyrazolin-5-one, has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets through a mechanism that is justified by a molecular docking study . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) of Leishmania aethiopica, characterized by lower binding free energy . This interaction results in potent antipromastigote activity .
Biochemical Pathways
It is known that the compound has a significant effect on the growth of the targeted organisms . The compound’s interaction with the LmPTR1 pocket of Leishmania aethiopica suggests that it may affect the organism’s metabolic processes .
Pharmacokinetics
Some studies suggest that the compound and its derivatives have better adme properties than some reference drugs .
Result of Action
The result of the action of 3-Methyl-1H-pyrazol-5-ol is a significant reduction in the growth of the targeted organisms . For instance, one derivative of the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Action Environment
The action of 3-Methyl-1H-pyrazol-5-ol can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction catalyzed by sodium acetate at room temperature . .
Safety and Hazards
将来の方向性
Research on 3-Methyl-3-pyrazolin-5-one and its derivatives continues due to their wide range of biological activities. Future directions include the development of new bioactive materials with novel properties that may become alternative therapeutic agents . Additionally, the synthesis of some 1-(thiazol-2-yl)-pyrazolin-5-one derivatives through diazo-coupling reaction and/or Knoevenagel condensation followed by heterocyclization with some α-halogenated reagents such as bromoacetone, phenacyl bromide, and ethyl bromoacetate has been suggested .
特性
IUPAC Name |
5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHNCAJPFIFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902472 | |
| Record name | NoName_1716 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-pyrazolin-5-one | |
CAS RN |
4344-87-0, 108-26-9 | |
| Record name | 4344-87-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-3-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-methyl-1H-pyrazol-5-ol?
A1: The molecular formula of 3-methyl-1H-pyrazol-5-ol is C4H6N2O, and its molecular weight is 98.10 g/mol.
Q2: How can I confirm the structure of 3-methyl-1H-pyrazol-5-ol using spectroscopic techniques?
A2: The structure can be confirmed using techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry. For instance, researchers have utilized 1H-NMR and FAB analysis for structural characterization of newly synthesized bis-pyrazolones derived from 3-methyl-1H-pyrazol-5-ol. Similarly, IR, 1H-NMR and mass spectral data were used to characterize novel 6-fluorobenzothiazole substituted pyrazole analogs synthesized from 3-methyl-1H-pyrazol-5-ol.
Q3: What are the different tautomeric forms of 3-methyl-1H-pyrazol-5-ol?
A3: 3-Methyl-1H-pyrazol-5-ol can exist in different tautomeric forms. X-ray diffraction studies have established that the predominant tautomer in the solid state is indeed 3-methyl-3-pyrazolin-5-one. This tautomerism can influence its reactivity and biological properties.
Q4: What is known about the crystal structure of 3-methyl-1H-pyrazol-5-ol?
A4: 3-Methyl-1H-pyrazol-5-ol exists in both monoclinic and orthorhombic crystal forms. The monoclinic form (space group P21/a) was reported earlier, while a more recent study confirmed the orthorhombic form (space group Fdd2). This information is crucial for understanding its solid-state properties and potential applications in material science.
Q5: What are some efficient synthetic routes for 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives using 3-methyl-1H-pyrazol-5-ol?
A5: Several efficient, environmentally friendly approaches have been developed for synthesizing 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. These include:
- Pseudo five-component reaction: This method utilizes ZnAl2O4 nanoparticles as a catalyst in an aqueous medium at 60 °C, offering excellent yields in a short time with minimal environmental impact.
- One-pot reaction under solvent-free conditions: This approach utilizes engineered copper-based nano-magnetic catalysts like Fe3O4@SiO2/Si(OEt)(CH2)3NH/CC/EDA/Cu(OAc)2, providing high yields in a short reaction time with the added advantage of being solvent-free.
- Sulfonated nanohydroxyapatite catalyst: This method utilizes a recyclable, eco-friendly catalyst – sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H). This approach offers excellent yields, short reaction times, and easy workup procedures. ,
- Melamine nanoparticles: Researchers have developed a method using sulfonated melamine-functionalized Fe3O4@SiO2@Si-(CH2)3@melamine nanoparticles as catalysts. This approach offers high yields, short reaction times, and utilizes a waste-to-wealth strategy by employing melamine. ,
Q6: Can you provide examples of green chemistry approaches for synthesizing derivatives of 3-methyl-1H-pyrazol-5-ol?
A6: Yes, several green chemistry approaches have been explored:
- Theophylline-catalyzed synthesis: This method utilizes theophylline as a catalyst in an aqueous medium, offering an efficient, convenient, and environmentally benign route to 4,4′‐(arylmethylene)bis(3‐methyl‐1H‐pyrazol‐5‐ol) derivatives.
- Glycerol-assisted synthesis: This strategy utilizes glycerol as a solvent, providing an eco-friendly route to 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) under catalyst-free conditions.
- "On water" Michael addition: This method allows for the catalyst-free Michael addition of 3-methyl-1H-pyrazol-5-one to β-nitrostyrenes, providing a green route to 4-(1-aryl-2-nitroethyl)-3-methyl-1H-pyrazol-5-ol.
Q7: What are the applications of copper chromite nanoparticles in the synthesis of 3-methyl-1H-pyrazol-5-ol derivatives?
A7: Copper chromite nanoparticles have been found to be efficient and recyclable catalysts for the synthesis of 4,4′‐(arylmethanediyl)bis(3‐methyl‐1H‐pyrazol‐5‐ol) derivatives. This method offers advantages like excellent yields, a simple procedure, and mild reaction conditions. ,
Q8: What is the role of 12-tungstophosphoric acid in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives?
A8: 12-Tungstophosphoric acid (H3PW12O40) acts as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. This method is known for its rapid reaction times, high yields, and overall efficiency.
Q9: What are some applications of 3-methyl-1H-pyrazol-5-ol derivatives?
A9: 3-Methyl-1H-pyrazol-5-ol derivatives have shown promising activities in:* Antioxidant activity: Bis-pyrazolones synthesized from 3-methyl-1H-pyrazol-5-ol have shown potential as ROS inhibitors, with some derivatives exhibiting better activity than ibuprofen. * Antimicrobial activity: Certain 6-fluorobenzothiazole substituted pyrazole analogs derived from 3-methyl-1H-pyrazol-5-ol have shown promising antimicrobial activity. , * Anti-inflammatory activity: Some 6-fluorobenzothiazole substituted pyrazole analogs have demonstrated in vivo anti-inflammatory activity.
Q10: Are there any applications of 3-methyl-1H-pyrazol-5-ol in organic synthesis?
A10: Yes, 3-methyl-1H-pyrazol-5-ol serves as a versatile building block in organic synthesis, particularly for constructing:* Guanidine-Annellated Heterocycles: It can be used to synthesize various heterocyclic compounds with potential biological activities, such as 2-aminopyridoimidazotriazines and pyridoimidazopyrimidines. * Alkyl-, Aryl- and Heteroaryl-Substituted Pyrimidines: It can be used as a precursor to synthesize novel series of substituted pyrimidines, which are important scaffolds in medicinal chemistry.
Q11: What is the significance of 2,2′-phenylenebis(3-methyl-3-pyrazolin-5-ones)?
A11: 2,2′-phenylenebis(3-methyl-3-pyrazolin-5-ones) represent a new class of bis(3-pyrazolin-5-ones) with potential applications in various fields. Their unique structure and potential for diverse chemical modifications make them attractive targets for further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



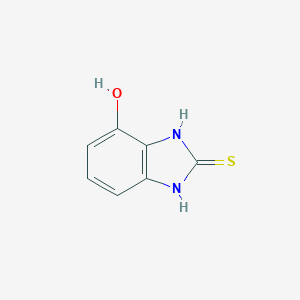
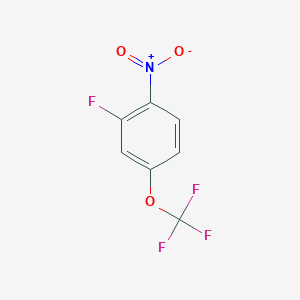
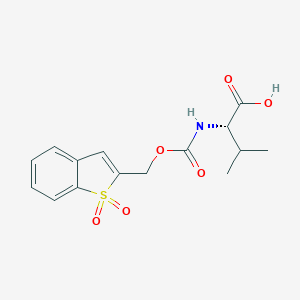
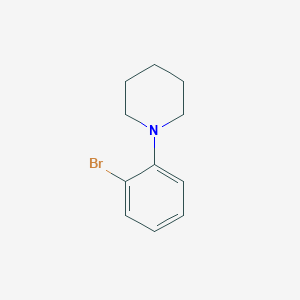
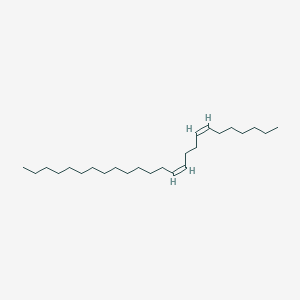
![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)
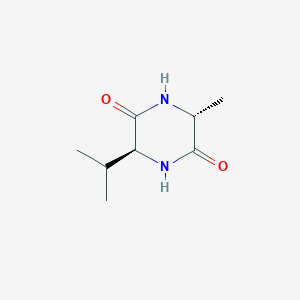
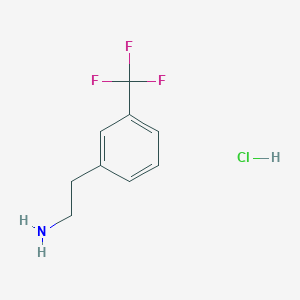

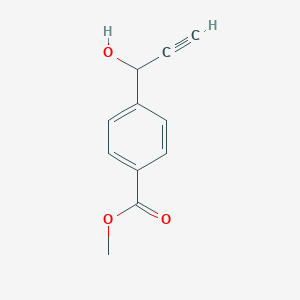

![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)
